molecular formula C19H18FN3O3 B3699604 (E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

Cat. No.: B3699604
M. Wt: 355.4 g/mol
InChI Key: GYBRYMUQWJIMJH-CMDGGOBGSA-N
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Description

(E)-1-[4-(2-Fluorophenyl)piperazino]-3-(3-nitrophenyl)-2-propen-1-one is a synthetic organic compound characterized by the presence of a fluorophenyl group, a piperazine ring, and a nitrophenyl group

Properties

IUPAC Name

(E)-1-[4-(2-fluorophenyl)piperazin-1-yl]-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3O3/c20-17-6-1-2-7-18(17)21-10-12-22(13-11-21)19(24)9-8-15-4-3-5-16(14-15)23(25)26/h1-9,14H,10-13H2/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBRYMUQWJIMJH-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(2-Fluorophenyl)piperazino]-3-(3-nitrophenyl)-2-propen-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Piperazine Derivative: The starting material, 2-fluoroaniline, undergoes a reaction with piperazine to form 4-(2-fluorophenyl)piperazine.

    Knoevenagel Condensation: The piperazine derivative is then subjected to a Knoevenagel condensation reaction with 3-nitrobenzaldehyde in the presence of a base such as piperidine. This reaction forms the desired this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(2-Fluorophenyl)piperazino]-3-(3-nitrophenyl)-2-propen-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, other strong oxidizing agents.

Major Products

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized piperazine derivatives.

Scientific Research Applications

(E)-1-[4-(2-Fluorophenyl)piperazino]-3-(3-nitrophenyl)-2-propen-1-one has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its interactions with various biological targets.

    Material Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-1-[4-(2-Fluorophenyl)piperazino]-3-(3-nitrophenyl)-2-propen-1-one involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: A fluorinated chalcone with similar structural features.

    1-(4-Fluorophenyl)-2-phenyl-ethanone: Another fluorinated compound with a simpler structure.

Uniqueness

(E)-1-[4-(2-Fluorophenyl)piperazino]-3-(3-nitrophenyl)-2-propen-1-one is unique due to the combination of its fluorophenyl, piperazine, and nitrophenyl groups. This combination imparts specific chemical and biological properties that are not found in simpler or less substituted analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE
Reactant of Route 2
Reactant of Route 2
(E)-1-[4-(2-FLUOROPHENYL)PIPERAZINO]-3-(3-NITROPHENYL)-2-PROPEN-1-ONE

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